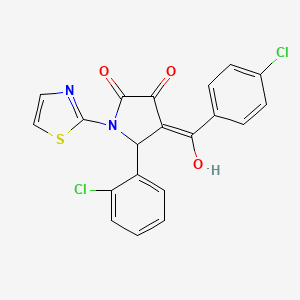![molecular formula C12H11BrN2O4 B2876700 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 201354-88-3](/img/structure/B2876700.png)
2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenylacetic acid is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It is a white solid with a honey-like odor .
Synthesis Analysis
4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .Molecular Structure Analysis
The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The molecular weight is 215.04 .Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
4-Bromophenylacetic acid is a white solid with a melting point of 114-117 °C . It is soluble in ethanol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cyclization and Derivatives Synthesis
Derivatives of imidazolidin-4-one, including those related to 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid, were synthesized by cyclization of guanidines with ethyl bromoacetate, demonstrating the versatility of these compounds in organic synthesis (Shestakov et al., 2007).
Novel Synthetic Approaches
A study on the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives introduced new methods for producing compounds with potential antibacterial activity, showcasing the chemical adaptability of thiazolidine derivatives (Trotsko et al., 2018).
Biological Activities
Antimicrobial Activities
Imidazothiazole and glycocyamidine derivatives have been evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Magd El-Din et al., 2007).
Angiotensin Converting Enzyme (ACE) Inhibition
Research into 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives provided insights into their potent ACE inhibitory activities, contributing to the development of antihypertensive drugs (Hayashi et al., 1989).
Aldose Reductase Inhibition and Antioxidant Activity
Substituted benzenesulfonamides, including those incorporating imidazolidin-4-one derivatives, have been investigated for their aldose reductase inhibition and antioxidant activities, relevant for managing diabetic complications (Alexiou & Demopoulos, 2010).
Mecanismo De Acción
Target of Action
It is structurally similar to 4-bromophenylacetic acid , which is known to interact with tobacco protoplasts .
Mode of Action
Based on its structural similarity to 4-bromophenylacetic acid , it may cause a depolarization effect on the transmembrane potential difference of cells . This could lead to changes in cell behavior or function.
Biochemical Pathways
It’s worth noting that 4-bromophenylacetic acid, a structurally similar compound, is known to be involved in the conjugation of aspartic acid in plant protoplasts . This suggests that the compound may also interact with similar biochemical pathways.
Pharmacokinetics
Its structural similarity to 4-bromophenylacetic acid suggests that it may have similar pharmacokinetic properties
Result of Action
4-bromophenylacetic acid, a structurally similar compound, is known to cause a depolarization effect on the transmembrane potential difference of cells . This suggests that the compound may have similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(4-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(7-2-4-8(13)5-3-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLWZARQHIUHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)
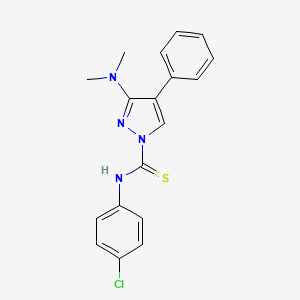
![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)
![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)
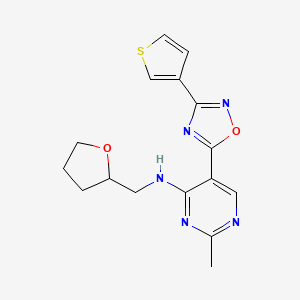
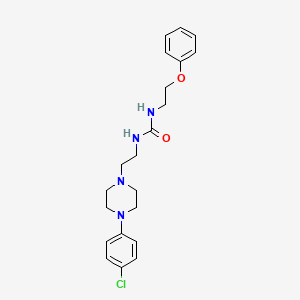

![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)
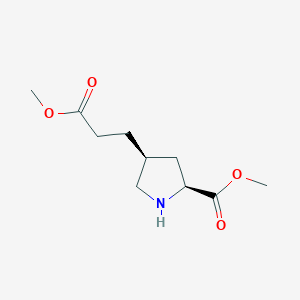
![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)

